molecular formula C5H4N2O4 B6284659 1-methyl-1,3-diazinane-2,4,5,6-tetrone CAS No. 2757-83-7

1-methyl-1,3-diazinane-2,4,5,6-tetrone

Cat. No.: B6284659
CAS No.: 2757-83-7
M. Wt: 156.10 g/mol
InChI Key: MYANJNWISKAXRA-UHFFFAOYSA-N
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Description

1-methyl-1,3-diazinane-2,4,5,6-tetrone is a nitrogen-containing heterocyclic compound It belongs to the class of diazinanes, which are characterized by a six-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1,3-diazinane-2,4,5,6-tetrone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable diamine with a carbonyl compound, followed by cyclization to form the diazinane ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1,3-diazinane-2,4,5,6-tetrone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The nitrogen atoms in the ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazinane derivatives.

Scientific Research Applications

1-methyl-1,3-diazinane-2,4,5,6-tetrone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-1,3-diazinane-2,4,5,6-tetrone involves its interaction with molecular targets in biological systems. The nitrogen atoms in the ring structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A similar compound with a six-membered ring containing two nitrogen atoms.

    Hexahydropyrimidine: Another nitrogen-containing heterocycle with a similar ring structure.

    Hexahydropyridazine: A compound with a six-membered ring and two nitrogen atoms in different positions.

Uniqueness

1-methyl-1,3-diazinane-2,4,5,6-tetrone is unique due to its specific substitution pattern and the presence of four carbonyl groups. This gives it distinct chemical properties and reactivity compared to other diazinanes and similar compounds.

Properties

CAS No.

2757-83-7

Molecular Formula

C5H4N2O4

Molecular Weight

156.10 g/mol

IUPAC Name

1-methyl-1,3-diazinane-2,4,5,6-tetrone

InChI

InChI=1S/C5H4N2O4/c1-7-4(10)2(8)3(9)6-5(7)11/h1H3,(H,6,9,11)

InChI Key

MYANJNWISKAXRA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=O)C(=O)NC1=O

Purity

95

Origin of Product

United States

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